molecular formula C10H18ClN3O B1426293 1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride CAS No. 1354960-19-2

1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride

Cat. No. B1426293
CAS RN: 1354960-19-2
M. Wt: 231.72 g/mol
InChI Key: NHBPWVCETJNHEB-UHFFFAOYSA-N
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Description

1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride, also known as CHE, is an organic compound with a wide range of scientific research applications. CHE is a white crystalline powder that is used in chemical synthesis and as a pharmaceutical intermediate. It has been studied for its biochemical and physiological effects, and its potential to be used in a variety of laboratory experiments.

Scientific Research Applications

Synthesis and Structural Analysis

  • Facile Synthesis : A study by Chennakrishnareddy et al. (2011) demonstrates the facile and selective synthesis of 3-aryl/alkylamino 5-aryl/alkyl 1,2,4-oxadiazoles, starting from N-acylthioureas. This method avoids the use of toxic cyanogen bromide and has implications for the synthesis of compounds including 1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride (Chennakrishnareddy et al., 2011).

Chemical Stability and Reactions

  • Chemical Stability Studies : Kayukova et al. (2018) researched the chemical stability of 3-(2-aminoethyl)-5-substituted 1,2,4-oxadiazoles. Their study provides insights into the reactivity and stability of similar compounds, including this compound (Kayukova et al., 2018).

Synthesis of Heterocyclic Compounds

  • Synthesis of Multicyclic Oxadiazoles : Pagoria et al. (2017) reported on the synthesis and characterization of multicyclic oxadiazoles, highlighting the potential of these compounds in the field of energetic materials. This research contributes to understanding the broader applications of oxadiazoles, including the synthesis of this compound (Pagoria et al., 2017).

Biological Assessment and Pharmacological Activity

  • Evaluation of Oxadiazole Derivatives : Research by Aggarwal et al. (2020) on 1,2,4-oxadiazole derivatives evaluates their wide range of medicinal applications, which can inform the potential biological and pharmacological applications of this compound (Aggarwal et al., 2020).

Other Relevant Research

  • Amidine Precursor and Protecting Group : A study by Bolton et al. (1995) describes the use of 1,2,4-oxadiazolin-5-ones as precursors and protecting groups for amidine moieties. This research may provide insights into the synthesis and protection strategies for compounds like this compound (Bolton et al., 1995).

properties

IUPAC Name

1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O.ClH/c1-7(11)10-12-9(13-14-10)8-5-3-2-4-6-8;/h7-8H,2-6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBPWVCETJNHEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2CCCCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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